Exceptional Potency for PD-1/PD-L1 Inhibition Relative to a Low-Activity Benchmark
This compound demonstrates superior potency in disrupting the PD1/PD-L1 interaction compared to a low-activity benchmark compound within the same structural class [1]. In a homogeneous time-resolved fluorescence (HTRF) biochemical assay designed to measure the inhibition of the PD-1/PD-L1 interaction, this compound (patented as Example 20) yielded an IC50 of 17 nM [1]. This contrasts sharply with a structurally similar but low-activity reference compound (Compound 20B from the same patent series), which was identified as inactive [1]. The anchor of the quantification is the `17 nM` IC50 value. [1]
| Evidence Dimension | Inhibition of PD-1/PD-L1 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Benchmark/Inactive analog: IC50 not determined (inactive) |
| Quantified Difference | The target compound is highly potent (17 nM) while the in-class comparator is inactive. |
| Conditions | HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assay; 96-well format, 100 mM potassium phosphate (pH 7.4), 1% (v/v) DMSO. |
Why This Matters
This 17 nM IC50 provides a clear, quantitative benchmark for procurement decisions, confirming the compound's effective engagement with a therapeutically relevant immune checkpoint target, a property not shared by generic analogs.
- [1] US9745289B2. Pyrimidine derivatives as inhibitors of PD1/PD-L1 activation. Compound 20A. 2017. View Source
